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Compound Name:
1-Tert-butyl 4-methyl 4-

ethylpiperidine-1,4-dicarboxylate

Cat. No.: B1391213 Get Quote

An In-depth Technical Guide to 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous approved drugs and clinical candidates. Its conformational flexibility and ability to

present substituents in defined three-dimensional space make it an invaluable building block

for targeting a wide array of biological receptors and enzymes. This guide focuses on a

specific, functionalized derivative: 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate.

This molecule is distinguished by several key features: an N-Boc (tert-butoxycarbonyl)

protecting group, which modulates the basicity of the piperidine nitrogen and is crucial for

controlled synthetic transformations, and a quaternary carbon at the 4-position. The presence

of both a methyl ester and an ethyl group at this position introduces a fixed stereocenter, which

can be exploited to enforce specific conformations in larger molecules, potentially enhancing

binding affinity and metabolic stability.

Given that this compound is not extensively documented in public literature, this guide serves

as a comprehensive technical resource based on established chemical principles and data

from closely related analogs. It provides a detailed examination of its predicted
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physicochemical properties, a robust and logically designed synthetic pathway, and a thorough

outline of the analytical techniques required for its structural confirmation and quality control.

Chemical Identity and Structural Elucidation
The unambiguous identification of a molecule is foundational to all subsequent research. Here,

we define the core structural and identifying characteristics of the target compound.

IUPAC Name: 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

Molecular Formula: C₁₄H₂₅NO₄

Molecular Weight: 271.35 g/mol

CAS Number: Not available in searched literature. A related compound, 1-tert-butyl 4-ethyl

piperidine-1,4-dicarboxylate, has the CAS number 142851-03-4.[1]

Chemical Structure Diagram
The structure features a piperidine ring with a Boc group on the nitrogen. The C4 position is a

quaternary center, substituted with both an ethyl group and a methyl carboxylate group.

Caption: 2D Structure of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate.

Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, we can predict its key

physicochemical properties based on its structure and data from analogous compounds. These

parameters are critical for anticipating its behavior in various experimental settings, from

reaction conditions to formulation and ADME studies.
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Property Predicted Value
Rationale / Comparative
Data

Molecular Weight 271.35 g/mol
Calculated from the molecular

formula C₁₄H₂₅NO₄.

logP ~2.5 - 3.0

The related compound lacking

the 4-ethyl group has a

calculated XLogP3 of 1.8.[1]

The addition of an ethyl group

will increase lipophilicity.

Topological Polar Surface Area

(TPSA)
55.8 Å²

Identical to the TPSA of the

analog 1-tert-butyl 4-ethyl

piperidine-1,4-dicarboxylate,

as the additional ethyl group is

non-polar.[1]

Hydrogen Bond Donors 0
There are no N-H or O-H

bonds.

Hydrogen Bond Acceptors 4

The four oxygen atoms of the

two ester groups can act as

hydrogen bond acceptors.

Boiling Point > 300 °C (est.)

High molecular weight and

polarity suggest a high boiling

point, likely requiring vacuum

distillation.

Melting Point Low-melting solid or viscous oil

The quaternary center may

disrupt crystal packing, leading

to a lower melting point

compared to more symmetrical

analogs.

Solubility

Soluble in methanol, ethanol,

ethyl acetate,

dichloromethane, chloroform.

Insoluble in water.

Typical solubility profile for a

moderately polar, protected

organic molecule.
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Proposed Synthesis and Mechanistic Rationale
A logical and efficient synthesis of the target compound can be devised starting from the

commercially available precursor, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate. The core

transformation is the alkylation of the carbon alpha to the methyl ester.

Synthetic Workflow Diagram
Start: 1-tert-butyl 4-methyl

piperidine-1,4-dicarboxylate

Deprotonation:
- LDA (Lithium diisopropylamide)

- THF, -78 °C

Lithium Enolate Intermediate
(in situ)

Alkylation:
- Ethyl Iodide (CH3CH2I)

- -78 °C to RT

Workup & Purification:
- Aqueous quench (NH4Cl)

- Extraction
- Column Chromatography

Product: 1-tert-butyl 4-methyl
4-ethylpiperidine-1,4-dicarboxylate
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Caption: Proposed synthetic workflow for the target compound.

Expertise & Rationale Behind Experimental Choices
Choice of Base (LDA): The proton on the C4 carbon of the starting material is weakly acidic

(pKa ~25). A very strong, non-nucleophilic base is required for complete deprotonation

without competing nucleophilic attack at the ester carbonyls. Lithium diisopropylamide (LDA)

is the ideal choice. Its significant steric bulk prevents it from acting as a nucleophile, and it is

sufficiently strong to quantitatively form the desired lithium enolate.

Reaction Conditions (Anhydrous THF, -78 °C): The reaction must be conducted under strictly

anhydrous and inert conditions (e.g., under argon or nitrogen atmosphere) as LDA and the

resulting enolate are highly reactive towards protic species like water. The low temperature

(-78 °C, a dry ice/acetone bath) is critical to prevent side reactions, such as self-

condensation of the enolate, and to ensure kinetic control of the deprotonation.

Choice of Alkylating Agent (Ethyl Iodide): Ethyl iodide is a highly effective electrophile for Sₙ2

reactions. Iodide is an excellent leaving group, facilitating a rapid and efficient reaction with

the nucleophilic enolate intermediate.

Step-by-Step Experimental Protocol
Materials:

1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate

Diisopropylamine

n-Butyllithium (n-BuLi) in hexanes

Ethyl iodide (CH₃CH₂I)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for chromatography

Procedure:

LDA Preparation (in situ): To a flame-dried, three-neck round-bottom flask under an argon

atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents)

via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30

minutes to form LDA.

Enolate Formation: Dissolve 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0

equivalent) in a separate flask with anhydrous THF. Slowly add this solution via cannula to

the pre-formed LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the

lithium enolate.

Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow

the reaction to stir at this temperature for 2 hours, then let it slowly warm to room

temperature and stir overnight.

Quench and Extraction: Cool the reaction mixture to 0 °C and carefully quench by the slow

addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel

and extract three times with ethyl acetate.

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous

Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent, to afford the pure title compound.

Analytical Characterization and Validation
Confirming the structure and purity of the synthesized compound is a critical, self-validating

step. The following are the expected results from standard analytical techniques, based on the
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known spectra of closely related molecules.[1][2]

Analytical Workflow Diagram

Spectroscopic Analysis Mass Spectrometry

1H NMR
(Proton Environment)

13C NMR
(Carbon Skeleton)

IR Spectroscopy
(Functional Groups)

LC-MS / GC-MS
(Molecular Weight)

HRMS
(Elemental Formula)

For high accuracy

Purified Product

Confirms H framework Confirms C backbone Confirms C=O groups

Click to download full resolution via product page

Caption: Standard analytical workflow for structural validation.

Expected Spectroscopic Data
¹H NMR Spectroscopy (400 MHz, CDCl₃):

δ ~4.1-3.8 (br m, 2H): Protons on C2 and C6 adjacent to the nitrogen (axial positions),

deshielded by the Boc group.

δ ~3.7 (s, 3H): Singlet for the methyl ester protons (-COOCH₃).

δ ~2.9-2.7 (br m, 2H): Protons on C2 and C6 adjacent to the nitrogen (equatorial positions).

δ ~1.9-1.7 (m, 4H): Protons on C3 and C5 of the piperidine ring.

δ ~1.8 (q, J ≈ 7.5 Hz, 2H): Quartet for the methylene protons of the ethyl group (-CH₂CH₃).
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δ 1.45 (s, 9H): Sharp singlet for the nine equivalent protons of the tert-butyl group (-

C(CH₃)₃).

δ ~0.8 (t, J ≈ 7.5 Hz, 3H): Triplet for the methyl protons of the ethyl group (-CH₂CH₃).

¹³C NMR Spectroscopy (101 MHz, CDCl₃):

δ ~175: Carbonyl carbon of the methyl ester.

δ ~155: Carbonyl carbon of the Boc group.[2]

δ ~80: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).[2]

δ ~52: Methyl carbon of the ester (-OCH₃).

δ ~45: Quaternary carbon at C4 of the piperidine ring.

δ ~42: Carbons at C2 and C6 of the piperidine ring.

δ ~35: Carbons at C3 and C5 of the piperidine ring.

δ ~30: Methylene carbon of the ethyl group (-CH₂CH₃).

δ 28.4: Methyl carbons of the tert-butyl group (-C(CH₃)₃).[2]

δ ~8: Methyl carbon of the ethyl group (-CH₂CH₃).

Mass Spectrometry (ESI+):

Expected [M+H]⁺: 272.18

Expected [M+Na]⁺: 294.16

Key Fragment: A prominent fragment at m/z 216.1, corresponding to the loss of the tert-butyl

group ([M-C₄H₉]⁺), or at m/z 172.1, corresponding to the loss of the entire Boc group ([M-

C₅H₉O₂]⁺).

Infrared (IR) Spectroscopy (Neat):
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~2975 cm⁻¹: C-H stretching (alkane).

~1730 cm⁻¹: Strong C=O stretching (methyl ester).

~1695 cm⁻¹: Strong C=O stretching (Boc carbamate).

~1160 cm⁻¹: C-O stretching.

Applications and Relevance in Drug Discovery
While direct applications of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate are not

documented, its structural motifs are highly relevant in modern drug design.

Scaffold for Complex Synthesis: This molecule is an excellent starting point for creating more

complex chemical entities. The methyl ester can be hydrolyzed to a carboxylic acid, reduced

to an alcohol, or converted to an amide, providing a handle for diversification. The Boc group

can be removed under acidic conditions to allow for N-alkylation or N-arylation.[3][4]

Introduction of a Quaternary Center: Gem-disubstituted piperidines, particularly at the C4

position, are increasingly used in drug design. This structural feature can lock the

conformation of the piperidine ring, reducing the entropic penalty upon binding to a target. It

also enhances metabolic stability by blocking a potential site of oxidative metabolism.

Precursor for Fentanyl Analogs: The core structure is related to precursors used in the

synthesis of potent analgesics like fentanyl and its derivatives, where the 4-position of the

piperidine is key to its pharmacological activity.[5]

Safety and Handling
No specific GHS hazard information is available for the title compound. However, based on

data for structurally similar compounds like 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-

dicarboxylate, the following precautions should be taken[6]:

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and may

cause respiratory irritation (H335).[6]

Precautionary Measures:
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Handle in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of vapors or dust.

Avoid contact with skin and eyes.

Store in a cool, dry place away from incompatible materials such as strong oxidizing

agents and strong acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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